molecular formula C15H12O2 B14703178 2,3-Diphenylcyclopropenone monohydrate CAS No. 20666-10-8

2,3-Diphenylcyclopropenone monohydrate

Cat. No.: B14703178
CAS No.: 20666-10-8
M. Wt: 224.25 g/mol
InChI Key: ARCFAMFPEOETGL-UHFFFAOYSA-N
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Description

2,3-Diphenylcyclopropenone monohydrate is a chemical compound with the molecular formula C15H10O. It is known for its unique cyclopropenone structure, which consists of a three-membered ring with two phenyl groups attached. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenylcyclopropenone typically involves the reaction of dibenzyl ketone with bromine in acetic acid to form α,α’-dibromodibenzyl ketone. This intermediate is then treated with triethylamine in methylene chloride, followed by the addition of sulfuric acid to yield diphenylcyclopropenone . The reaction conditions include:

    Temperature: Room temperature for the initial bromination and subsequent reactions.

    Solvents: Acetic acid, methylene chloride.

    Reagents: Bromine, triethylamine, sulfuric acid.

Industrial Production Methods

Industrial production methods for 2,3-Diphenylcyclopropenone monohydrate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenylcyclopropenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include α-phenyl-trans-cinnamic anhydride, phenyl α-phenyl-trans-cinnamate, and various imino derivatives .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropenone: A simpler analog with a similar three-membered ring structure.

    Diphenylcyclopropenium: A related compound with different reactivity due to the presence of a cyclopropenium ion.

    Phenylcyclopropenone: Another analog with one phenyl group instead of two.

Uniqueness

2,3-Diphenylcyclopropenone monohydrate is unique due to its specific structure and the presence of two phenyl groups, which enhance its stability and reactivity. This makes it particularly useful in various chemical reactions and applications .

Properties

CAS No.

20666-10-8

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

2,3-diphenylcycloprop-2-en-1-one;hydrate

InChI

InChI=1S/C15H10O.H2O/c16-15-13(11-7-3-1-4-8-11)14(15)12-9-5-2-6-10-12;/h1-10H;1H2

InChI Key

ARCFAMFPEOETGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C2=O)C3=CC=CC=C3.O

Origin of Product

United States

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